
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMAT is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, have been studied for their biological effects. The toxicology of acetamide and its derivatives has commercial importance, with research adding considerably to our understanding of the biological consequences of exposure. The biological responses vary among these chemicals, reflecting their usage or proposed usage, and data for each chemical is considered separately. This highlights the importance of understanding the specific actions and potential applications of acetamide derivatives in various fields, including medicine and environmental toxicology (Kennedy, 2001).
Antituberculosis Activity of Organotin Complexes
Research has explored the antituberculosis activity of organotin complexes, demonstrating their potential as biomedical agents. Organotin complexes have shown significant activity against Mycobacterium tuberculosis, with structural diversity playing a critical role in their effectiveness. The study provides insight into how the ligand environment, organic groups attached to the tin, and the overall structure of these compounds influence their antituberculosis activity. This research suggests that organotin complexes, possibly including derivatives of the compound , could serve as leads for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Medicinal Applications of 2,4‐Thiazolidinediones
The thiazolidinedione ring, found in compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide, is known for its wide range of pharmacological activities. This includes antimicrobial, anticancer, and antidiabetic agents. The review of recent developments in thiazolidinedione derivatives highlights their role as lead molecules for various clinical disorders, demonstrating the versatility and potential of these compounds in drug development (Singh et al., 2022).
Novel Thiazole Derivatives and Their Therapeutic Applications
Thiazole derivatives, similar in structure to the compound , have been researched extensively for their therapeutic properties, including antioxidant, analgesic, anti-inflammatory, and antitumor activities. This review covers the therapeutic applications of novel thiazole derivatives, underscoring the chemical pharmaceutical research potential of the thiazole scaffold in creating drugs with fewer side effects and broad therapeutic applications (Leoni et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)10-20(24)23-21-22-18(12-27-21)17-8-7-16(25-3)11-19(17)26-4/h5-9,11-12H,10H2,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZZZRPXZITLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

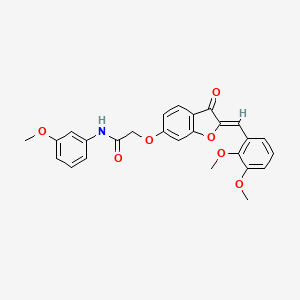
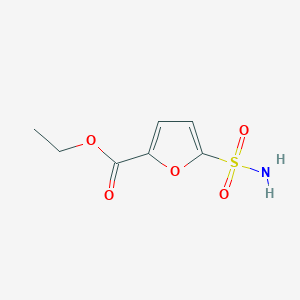
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2611762.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2611765.png)
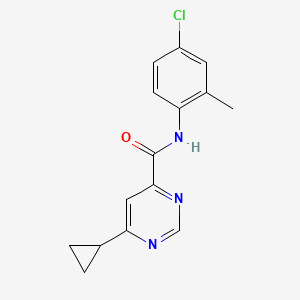
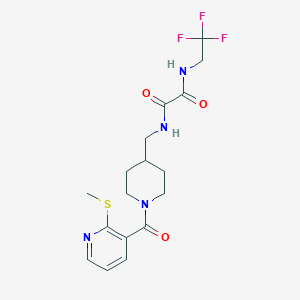
![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2611770.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2611771.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2611772.png)
![N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2611774.png)

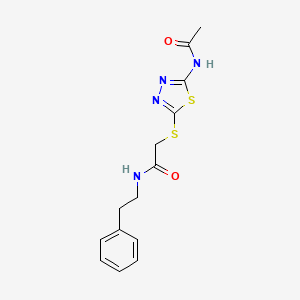
![N-[(dimethylamino)methylene]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2611780.png)
